molecular formula C9H8O2 B1267148 2-(Prop-2-yn-1-yloxy)phenol CAS No. 14817-38-0

2-(Prop-2-yn-1-yloxy)phenol

Cat. No. B1267148
CAS RN: 14817-38-0
M. Wt: 148.16 g/mol
InChI Key: XSFWCIBEJZADAF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2-(prop-2-ynyloxy) benzene derivatives, including 2-(prop-2-yn-1-yloxy)phenol, is efficiently achieved through a reaction involving propargyl bromide, various phenol and aniline derivatives, K2CO3 as a base, and acetone as the solvent. This method yields the compounds in 53-85% yield, highlighting the influence of electron-withdrawing and donating groups on the reaction efficiency and product stability. Phenol derivatives, in particular, showed higher yields compared to aniline derivatives, indicating a favorable synthesis route for this compound derivatives (Batool et al., 2014).

Molecular Structure Analysis The molecular structure and spectroscopic data of related compounds have been studied using density functional theory (DFT) calculations, highlighting the geometry, vibrational spectra, and molecular parameters such as bond length and bond angles. These studies provide a foundation for understanding the molecular structure of this compound derivatives (Viji et al., 2020).

Chemical Reactions and Properties this compound undergoes various chemical reactions, including click reactions to form triazol rings when reacted with sugar azides. This demonstrates the compound's versatility in synthesizing novel molecules with potential applications in chemistry science (Hasan & Shalaby, 2016).

Physical Properties Analysis Theoretical and experimental investigations of related alkylaminophenol compounds, synthesized via the Petasis reaction, provide insights into their structural properties, quantum chemical calculations, and spectroscopic studies. These analyses contribute to understanding the physical properties of this compound derivatives (Ulaş, 2021).

Chemical Properties Analysis The chemical properties of this compound derivatives can be inferred from studies on similar compounds. For instance, the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformations provides insight into the reactivity and potential chemical transformations of this compound (Xu et al., 2010).

Scientific Research Applications

  • Synthesis and Biological Evaluation 2-(Prop-2-yn-1-yloxy)phenol and its derivatives have been synthesized through reactions with propargyl bromide. These compounds exhibit potential antiurease and antibacterial effects against harmful substances. For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene showed significant activity against the urease enzyme, and 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene demonstrated potent antibacterial properties against Bacillus subtilis (Batool et al., 2014).

  • Molecular Structure and Spectroscopic Studies The molecular geometry and electronic properties of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile were studied using techniques like IR, UV-vis spectroscopy, and X-ray single-crystal determination. This compound's interaction with sugar azide through click reactions to form triazole rings highlights its potential in synthesizing novel compounds with unique properties (Hasan & Shalaby, 2016).

  • Catalytic Activity and Binding Studies Mononuclear complexes containing this compound derivatives have been synthesized. These complexes exhibited significant DNA cleavage activity and anticancer activity against human cervical carcinoma cell line (HeLa). The study of these complexes' catalytic activity, including catecholase activity, provides insights into their biological applications (Balakrishnan, Natarajan, & Neelakantan, 2016).

  • Antioxidant Activity Compounds like 2-methoxy-4,6-di(prop-1-enyl) phenol synthesized from eugenol demonstrated significant antioxidant activity. This suggests potential applications of this compound derivatives in the development of natural antioxidants for various applications (Hernawan, Purwono, & Wahyuningsih, 2012).

  • Development of Electrochemical Sensors A novel organic electrochemical probe containing 4-(prop-2-yn-1-yloxy)phenol was developed for the specific determination of tyrosinase, demonstrating high accuracy and selectivity. This indicates the potential of this compound in the development of sensors for biomedical applications (Xu et al., 2022).

Mechanism of Action

Target of Action

It is known that this compound can be used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse depending on the specific derivative or complex molecule it is part of.

Mode of Action

Similar compounds have been reported to allow for uv light-induced covalent modification of a biological target . This suggests that 2-(Prop-2-yn-1-yloxy)phenol might interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.

Biochemical Analysis

Cellular Effects

The effects of 2-(Prop-2-yn-1-yloxy)phenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. Studies have demonstrated its cytotoxic activity against various cancer cell lines, including HepG2, LU-1, and Hela cells, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. For instance, its interaction with tyrosinase involves binding to the active site, leading to enzyme inhibition. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes underscores its potential impact on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and ROS production. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .

properties

IUPAC Name

2-prop-2-ynoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFWCIBEJZADAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933323
Record name 2-[(Prop-2-yn-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14817-38-0
Record name 14817-38-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Prop-2-yn-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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